N-(D-glucopyranosyl)nicotinate
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Overview
Description
N-(D-glucopyranosyl)nicotinate is a N-glycosylnicotinate. It is a conjugate base of a N-(D-glucopyranosyl)nicotinic acid.
Scientific Research Applications
Nutritional Value and Metabolic Role
N-(D-glucopyranosyl)nicotinate has been studied for its nutritional value, particularly in its relation to niacin (vitamin B3). Research has shown that this compound, found in plants, can act as a detoxified product or storage form of nicotinic acid (niacin). In rats, the relative activity of this compound to nicotinic acid was noted in various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it exhibited no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani et al., 1996).
Enzymatic Activity and Biosynthesis
The enzymatic activity for the biosynthesis of this compound was identified in cultured tobacco cells. This involves UDP-glucose: nicotinic acid-N-glucosyltransferase, indicating a novel metabolic pathway for niacin in plants. The properties of this enzyme, including optimum temperature and pH, Km values for NiA and UDP-glucose, and the effect of various compounds on its activity, were explored (Taguchi et al., 1997).
Role in Plant Metabolism
This compound has been identified as a major metabolite from niacin in cultured tobacco cells. This suggests its role as a potentially detoxified form of excess niacin in plants, implying a specific metabolic adaptation (Nishitani et al., 1995).
Implications in G Protein-Coupled Receptor Signaling
Nicotinic acid, closely related to this compound, activates G protein-coupled receptor signaling, impacting processes like lipid metabolism and inflammation. This highlights the broader implications of nicotinic acid derivatives in cellular signaling pathways (Santolla et al., 2014).
Therapeutic Potential in Obesity and Diabetes
Nicotinamide, another derivative of niacin, plays a role in obesity and type 2 diabetes. It affects Glut4 glucose transporter expression, influencing systemic insulin sensitivity and energy metabolism, which could have indirect implications for this compound (Kraus et al., 2014).
Properties
Molecular Formula |
C12H15NO7 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11?/m1/s1 |
InChI Key |
CRXJVFIHZPTDKA-YBTJCZCISA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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